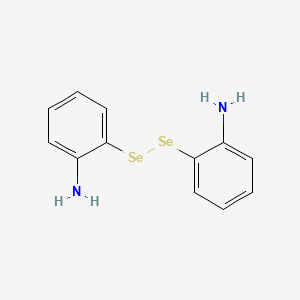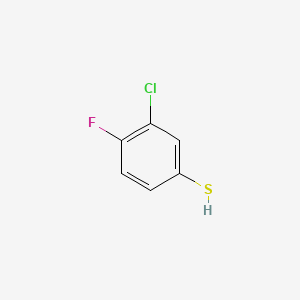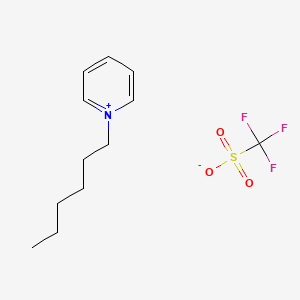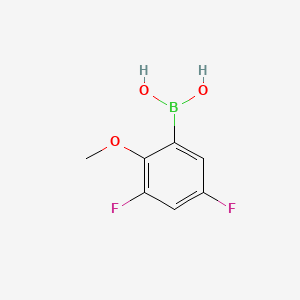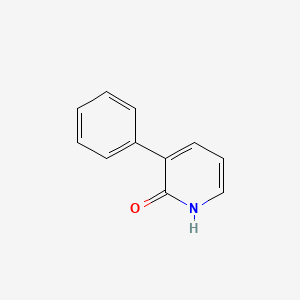
3-苯基吡啶-2-醇
描述
科学研究应用
3-Phenylpyridin-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
Mode of Action
It has been observed that pyridin-2-ol, a similar compound, reacts as an ambident nucleophile, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms . This suggests that 3-Phenylpyridin-2-ol might interact with its targets in a similar manner.
Biochemical Pathways
It is known that pyrimidine biosynthesis, a pathway related to pyridin-2-ol, is conserved in all living organisms and is necessary to maintain cellular fundamental functions such as dna and rna biosynthesis
Pharmacokinetics
It is known that the compound is solid at room temperature and has a molecular weight of 1712 . These properties could potentially influence its bioavailability, but more research is needed to fully understand its pharmacokinetic profile.
Result of Action
A similar compound, ®-8i, has been shown to significantly suppress cell migration in vitro
Action Environment
It is known that gene-environment interactions can have a significant impact on the effectiveness of certain compounds . Therefore, it is possible that environmental factors could influence the action of 3-Phenylpyridin-2-ol.
生化分析
Biochemical Properties
It is known that 3-Phenylpyridin-2-ol can act as an ambident nucleophile, reacting at both the oxygen and the nitrogen atoms This suggests that 3-Phenylpyridin-2-ol could potentially interact with a variety of enzymes, proteins, and other biomolecules in biochemical reactions
Molecular Mechanism
Its ability to act as an ambident nucleophile suggests that it could bind to various biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylpyridin-2-ol can be achieved through several methods. One common approach involves the reaction of 2-chloropyridine with phenylboronic acid in the presence of a palladium catalyst, followed by hydrolysis to introduce the hydroxyl group at the second position. The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like toluene, with the reaction being carried out under reflux conditions.
Industrial Production Methods: On an industrial scale, the production of 3-Phenylpyridin-2-ol may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of more robust catalysts and reagents to improve yield and reduce costs.
化学反应分析
Types of Reactions: 3-Phenylpyridin-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming 3-phenylpyridine.
Substitution: The phenyl group or the hydroxyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) or organometallic compounds (Grignard reagents) are employed.
Major Products:
Oxidation: Formation of 3-phenyl-2-pyridone.
Reduction: Formation of 3-phenylpyridine.
Substitution: Various substituted derivatives depending on the reagents used.
相似化合物的比较
2-Phenylpyridine: Lacks the hydroxyl group, resulting in different chemical reactivity and biological activity.
4-Phenylpyridin-2-ol:
3-Phenylpyridine: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Uniqueness: 3-Phenylpyridin-2-ol is unique due to the presence of both the phenyl and hydroxyl groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for versatile modifications and interactions with various molecular targets, making it a valuable compound in research and industry.
属性
IUPAC Name |
3-phenyl-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-11-10(7-4-8-12-11)9-5-2-1-3-6-9/h1-8H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYJEBSUJDZJDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376469 | |
| Record name | 2-HYDROXY-3-PHENYLPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24228-13-5 | |
| Record name | 2-HYDROXY-3-PHENYLPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


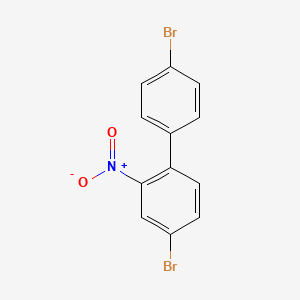
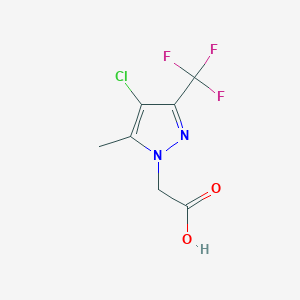
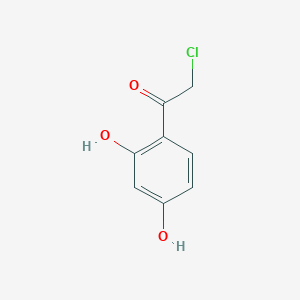
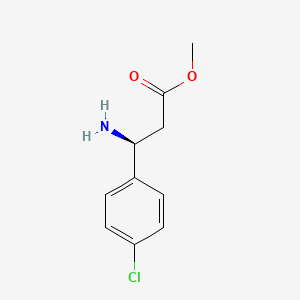
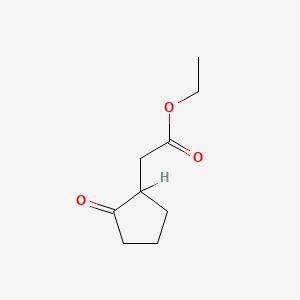
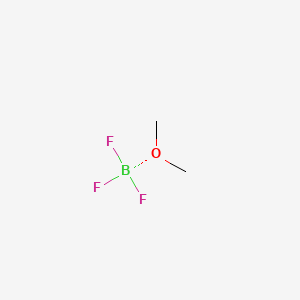
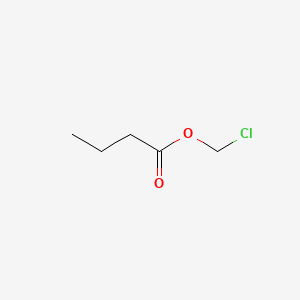
![1-[4-(1H-indol-3-yl)piperidino]ethan-1-one](/img/structure/B1586518.png)
